molecular formula C23H24N4O2S B11242182 N-(4-methylbenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

N-(4-methylbenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B11242182
M. Wt: 420.5 g/mol
InChI Key: JGYXUJAXKCYZBY-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a pyridine moiety, and a cyclopentane ring, making it an interesting subject for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H24N4O2S/c1-16-8-10-17(11-9-16)13-25-21(28)15-30-22-19-6-4-7-20(19)27(23(29)26-22)14-18-5-2-3-12-24-18/h2-3,5,8-12H,4,6-7,13-15H2,1H3,(H,25,28)

InChI Key

JGYXUJAXKCYZBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyridine moiety and the cyclopentane ring. Key steps include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the pyridine moiety: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the pyrimidine core.

    Cyclopentane ring formation: This can be accomplished through cyclization reactions, often using catalysts to facilitate the process.

    Final assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-METHYLPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE: shares similarities with other pyrimidine and pyridine derivatives, such as:

Uniqueness

The uniqueness of N-[(4-METHYLPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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